N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Quinoxaline Core: The synthesis begins with the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.
Introduction of the Triazole Ring: The quinoxaline derivative is then reacted with an appropriate azide to introduce the triazole ring, forming the triazoloquinoxaline structure.
Acetylation: The final step involves the acetylation of the triazoloquinoxaline derivative with acetic anhydride to introduce the acetamidophenyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamidophenyl group can be replaced with other functional groups using appropriate nucleophiles.
Scientific Research Applications
N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.
Antiviral Research: It has shown promising activity against various viral strains, making it a candidate for antiviral drug development.
Antimicrobial Studies: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Biological Pathway Analysis: Researchers use this compound to study its effects on different biological pathways, including apoptosis and cell cycle regulation.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in DNA synthesis . The compound can inhibit the activity of these targets, leading to the suppression of cancer cell growth and viral replication. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can be compared with other triazoloquinoxaline derivatives, such as :
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-c]quinazoline: Exhibits potent anticancer properties.
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one: Studied for its broad-spectrum anticancer activity.
The uniqueness of this compound lies in its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-3-6-19-25-26-21-22(31)27(17-7-4-5-8-18(17)28(19)21)13-20(30)24-16-11-9-15(10-12-16)23-14(2)29/h4-5,7-12H,3,6,13H2,1-2H3,(H,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXGQIYBXWZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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